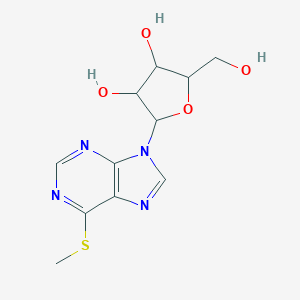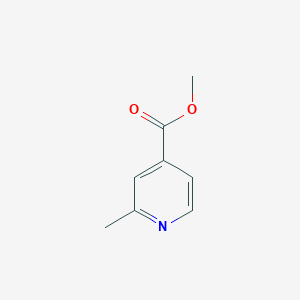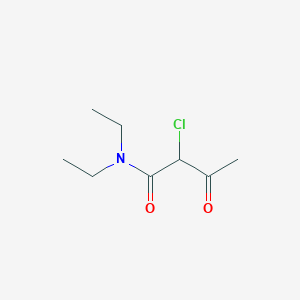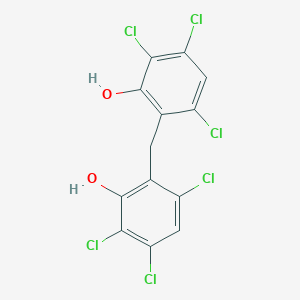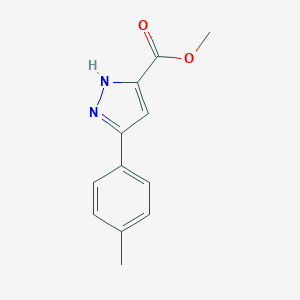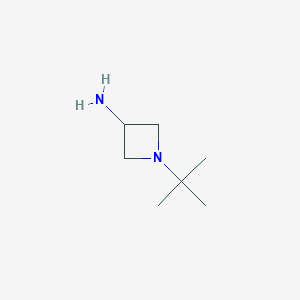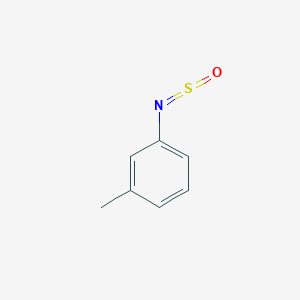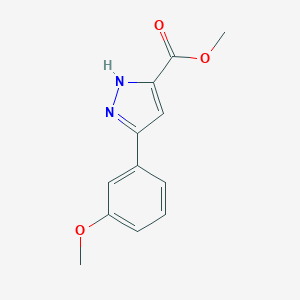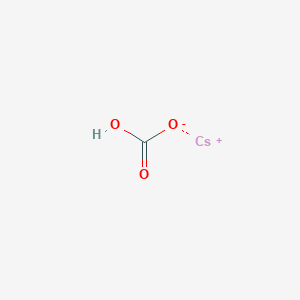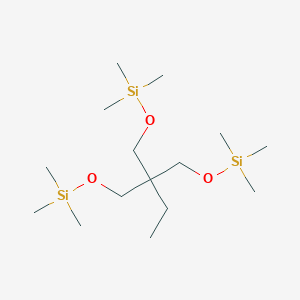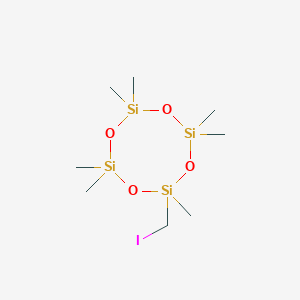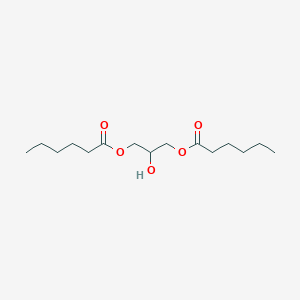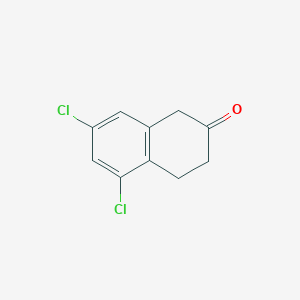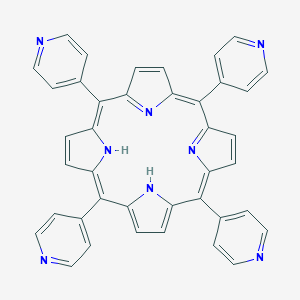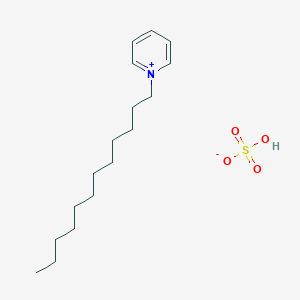
Laurylpyridinium sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Laurylpyridinium sulfate (LPS) is a cationic surfactant that is widely used in various scientific research applications. It is a quaternary ammonium compound that is synthesized by the reaction of laurylamine and pyridine. LPS has gained significant attention due to its unique properties, such as its ability to act as a disinfectant, antiseptic, and preservative.
Wirkmechanismus
Laurylpyridinium sulfate acts as a cationic surfactant and disrupts the cell membrane of microorganisms. It binds to the negatively charged cell membrane of bacteria and fungi, causing the membrane to rupture and leading to cell death. Laurylpyridinium sulfate also disrupts the lipid bilayer of viruses, preventing their replication and spread.
Biochemische Und Physiologische Effekte
Laurylpyridinium sulfate has been shown to have a variety of biochemical and physiological effects. It has antimicrobial properties and can inhibit the growth of bacteria and fungi. Laurylpyridinium sulfate has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. Additionally, Laurylpyridinium sulfate has been shown to have antioxidant properties, protecting cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Laurylpyridinium sulfate is a versatile compound that has many advantages for lab experiments. It is readily available, easy to use, and has a wide range of applications. However, Laurylpyridinium sulfate can be toxic at high concentrations and can interfere with some experimental procedures. It is important to use Laurylpyridinium sulfate in the appropriate concentration and to take precautions when handling it.
Zukünftige Richtungen
There are many future directions for the use of Laurylpyridinium sulfate in scientific research. One area of research is the development of new antimicrobial agents based on Laurylpyridinium sulfate. Another area of research is the use of Laurylpyridinium sulfate in the synthesis of nanoparticles for drug delivery and imaging. Additionally, Laurylpyridinium sulfate could be used in the development of new chromatography columns for the purification of biomolecules. Finally, further research is needed to understand the full range of biochemical and physiological effects of Laurylpyridinium sulfate, including its potential use in the treatment of inflammatory and oxidative stress-related diseases.
Conclusion:
In conclusion, Laurylpyridinium sulfate is a cationic surfactant that has many scientific research applications. It is synthesized by the reaction of laurylamine and pyridine and has unique properties, such as its ability to act as a disinfectant, antiseptic, and preservative. Laurylpyridinium sulfate has a wide range of applications in various industries, including pharmaceuticals, cosmetics, and food processing. It has antimicrobial, anti-inflammatory, and antioxidant properties and has potential applications in drug delivery, imaging, and cancer therapy. Further research is needed to fully understand the biochemical and physiological effects of Laurylpyridinium sulfate and its potential use in the treatment of various diseases.
Synthesemethoden
Laurylpyridinium sulfate is synthesized by the reaction of laurylamine and pyridine in the presence of sulfuric acid. The reaction results in the formation of Laurylpyridinium sulfate and water. The chemical equation for the synthesis of Laurylpyridinium sulfate is as follows:
Laurylamine + Pyridine + Sulfuric acid → Laurylpyridinium sulfate + Water
Wissenschaftliche Forschungsanwendungen
Laurylpyridinium sulfate has a wide range of scientific research applications. It is commonly used as a disinfectant and antiseptic in various industries, such as pharmaceuticals, cosmetics, and food processing. Laurylpyridinium sulfate is also used in the synthesis of nanoparticles, which have potential applications in drug delivery, imaging, and cancer therapy. Moreover, Laurylpyridinium sulfate is used in the preparation of chromatography columns, which are used to separate and purify proteins and other biomolecules.
Eigenschaften
CAS-Nummer |
17342-21-1 |
|---|---|
Produktname |
Laurylpyridinium sulfate |
Molekularformel |
C17H31NO4S |
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
1-dodecylpyridin-1-ium;hydrogen sulfate |
InChI |
InChI=1S/C17H30N.H2O4S/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;1-5(2,3)4/h11,13-14,16-17H,2-10,12,15H2,1H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
IQDVXXOBJULTFE-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1.OS(=O)(=O)[O-] |
Kanonische SMILES |
[H+].CCCCCCCCCCCC[N+]1=CC=CC=C1.[O-]S(=O)(=O)[O-] |
Andere CAS-Nummern |
17342-21-1 |
Verwandte CAS-Nummern |
104-73-4 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



